molecular formula C11H13FO2 B6256090 1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one CAS No. 1158038-46-0

1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one

Cat. No. B6256090
CAS RN: 1158038-46-0
M. Wt: 196.2
InChI Key:
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Description

1-(2-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-one, also known as 2-fluoropropan-2-yloxyethanone or 2-FPE, is a versatile compound with a wide range of applications in the field of organic synthesis. It is a colorless, volatile liquid with a sweet odor and a boiling point of 87.2 °C. 2-FPE is used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of polymers.

Scientific Research Applications

2-FPE is used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material in the synthesis of various compounds, such as sulfonamides, carbonic anhydrases, and β-lactam antibiotics. 2-FPE is also used in the synthesis of fluorinated polymers, which are used in the manufacture of electronic and optical devices.

Mechanism of Action

The mechanism of action of 2-FPE is based on its ability to react with various functional groups, such as alcohols, amines, and carboxylic acids. It is also capable of undergoing nucleophilic substitution reactions, in which it can act as either a nucleophile or an electrophile. The reaction of 2-FPE with a nucleophile results in the formation of a new bond, while the reaction of 2-FPE with an electrophile results in the formation of a covalent bond.
Biochemical and Physiological Effects
2-FPE has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the cardiovascular system, as it has been shown to reduce the risk of coronary artery disease. Additionally, 2-FPE has been found to have a neuroprotective effect, as it has been shown to reduce the risk of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

2-FPE has several advantages for laboratory experiments. It is relatively easy to synthesize, is non-toxic, and is relatively stable. Additionally, it is a versatile compound, as it can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is volatile and flammable, and it has a low boiling point, which can make it difficult to handle in laboratory conditions.

Future Directions

There are several potential future directions for the use of 2-FPE. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new polymers. Additionally, it could be used in the development of new materials for use in electronic and optical devices. Furthermore, it could be used in the development of new treatments for various diseases, such as Alzheimer’s and cancer. Finally, it could be used to develop new methods for the synthesis of compounds with specific properties.

Synthesis Methods

2-FPE can be synthesized by two methods, namely, the condensation reaction between 2-fluorobenzaldehyde and propylene glycol, and the nucleophilic substitution reaction of 2-fluorobenzyl bromide with potassium hydroxide. In the condensation reaction, the 2-fluorobenzaldehyde reacts with propylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-FPE. In the nucleophilic substitution reaction, 2-fluorobenzyl bromide reacts with potassium hydroxide to form 2-FPE.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one involves the reaction of 2-fluoroacetophenone with isopropyl alcohol in the presence of a base to form the intermediate 1-(2-fluorophenyl)-2-propan-2-ol. This intermediate is then oxidized using an oxidizing agent to form the final product.", "Starting Materials": [ "2-fluoroacetophenone", "isopropyl alcohol", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 2-fluoroacetophenone is reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to form the intermediate 1-(2-fluorophenyl)-2-propan-2-ol.", "Step 2: The intermediate is then oxidized using an oxidizing agent, such as chromic acid or potassium permanganate, to form the final product, 1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one." ] }

CAS RN

1158038-46-0

Product Name

1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one

Molecular Formula

C11H13FO2

Molecular Weight

196.2

Purity

0

Origin of Product

United States

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